

Application Notes and Protocols for SR 49059 In Vivo Studies

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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

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These application notes provide a comprehensive overview of the in vivo applications of **SR 49059**, a potent and selective non-peptide antagonist of the vasopressin V1a receptor. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from various studies and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

SR 49059, also known as relcovaptan, is a highly selective and orally active antagonist of the arginine vasopressin (AVP) V1a receptor.[1][2] It displays high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonistic activity.[1] Its selectivity for the V1a receptor over V1b, V2, and oxytocin receptors is significant, making it a valuable tool for investigating the physiological and pathological roles of the V1a receptor in vivo. In vivo studies have demonstrated its efficacy in inhibiting AVP-induced effects such as hypertension, uterine contractions, and platelet aggregation.[3][4] Notably, **SR 49059** does not readily cross the blood-brain barrier, limiting its central nervous system effects when administered peripherally.

Data Presentation

Binding Affinity and In Vitro Potency

Receptor/Assay	Species	Tissue/Cell Type	Parameter	Value
V1a Receptor	Rat	Liver	Ki	1.6 ± 0.2 nM
V1a Receptor	Human	Platelets, Adrenals, Myometrium	Ki	1.1 - 6.3 nM
AVP-induced Platelet Aggregation	Human	Platelets	IC50	3.7 ± 0.4 nM
AVP-induced Caudal Artery Contraction	Rat	Caudal Artery	pA2	9.42

Table 1: Summary of in vitro binding affinity and potency of **SR 49059**.[\[1\]](#)[\[3\]](#)

In Vivo Efficacy in Animal Models

Animal Model	Application	Route of Administration	Dosage	Observed Effect	Duration of Action
Pithed Rat	Inhibition of AVP-induced pressor response	Intravenous	-	Dose-dependent inhibition	-
Conscious Normotensive Rat	Inhibition of AVP-induced pressor response	Intravenous & Oral	10 mg/kg (p.o.)	Significant inhibition	> 8 hours
Conscious Rabbit	Inhibition of AVP-induced coronary vasoconstriction	Intravenous	0.125 - 0.5 mg/kg	Potent protection	-
Conscious Rabbit	Inhibition of AVP-induced coronary vasoconstriction	Oral	2.5 - 10 mg/kg	Rapidly absorbed, protective effect	> 6 hours (at 10 mg/kg)

Table 2: Summary of in vivo efficacy of **SR 49059** in various animal models.[\[1\]](#)[\[3\]](#)[\[5\]](#)

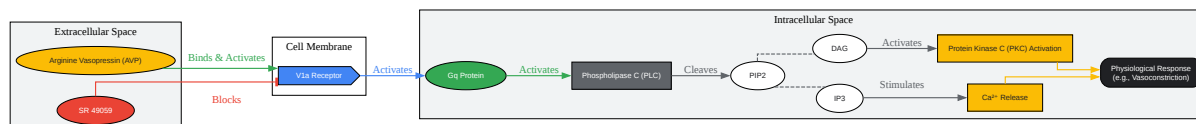
In Vivo Efficacy in Human Studies

Study Population	Application	Route of Administration	Dosage	Observed Effect
Healthy Women	Inhibition of vasopressin-induced uterine contractions	Oral	300 mg	42-66% reduction in uterine activity
Healthy Women	Inhibition of vasopressin-induced uterine contractions	Oral	25, 75, 200 mg	Dose-related reduction in uterine contractions
Hypertensive Patients	Inhibition of AVP-induced platelet aggregation	Oral	300 mg	Significant reduction in platelet aggregation
Healthy Men	Inhibition of AVP-induced vasoconstriction	Oral	30, 300 mg	Dose-dependent inhibition of skin blood flow changes
Healthy Men	Inhibition of AVP-induced vasoconstriction	Oral	300 mg	Complete blockade of radial artery vasoconstriction

Table 3: Summary of in vivo efficacy of **SR 49059** in human clinical studies.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathway

The vasopressin V1a receptor is a G-protein coupled receptor (GPCR). Upon binding of arginine vasopressin (AVP), the receptor activates the Gq/11 family of G-proteins, initiating a downstream signaling cascade that leads to physiological responses such as vasoconstriction, platelet aggregation, and uterine muscle contraction. **SR 49059** acts as a competitive antagonist at this receptor, preventing AVP from binding and initiating this cascade.



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Caption: Vasopressin V1a receptor signaling pathway and the antagonistic action of **SR 49059**.

Experimental Protocols

Protocol 1: Inhibition of AVP-Induced Pressor Response in Conscious Rats

Objective: To evaluate the in vivo efficacy and duration of action of **SR 49059** in antagonizing the hypertensive effect of arginine vasopressin.

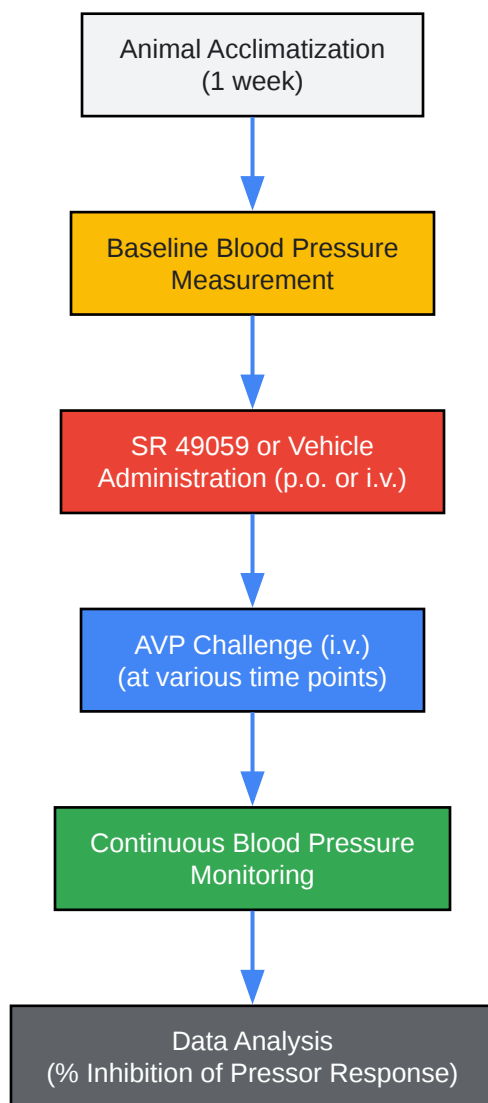
Materials:

- Male normotensive rats (e.g., Wistar or Sprague-Dawley), 250-300g
- **SR 49059**
- Arginine Vasopressin (AVP)
- Vehicle for **SR 49059** (e.g., 5% gum arabic for oral administration, 10% DMSO in saline for intravenous)
- Saline (0.9% NaCl)
- Blood pressure monitoring system (e.g., tail-cuff plethysmography or indwelling arterial catheter connected to a pressure transducer)

- Oral gavage needles
- Intravenous catheters (if applicable)

Procedure:

- **Animal Acclimatization:** Acclimatize rats to the laboratory conditions for at least one week before the experiment. Handle the animals daily to minimize stress-induced blood pressure fluctuations.
- **Baseline Blood Pressure Measurement:** On the day of the experiment, measure the baseline systolic blood pressure and heart rate of the conscious rats.
- **SR 49059 Administration:**
 - **Oral Administration:** Administer **SR 49059** (e.g., 10 mg/kg) or vehicle by oral gavage.
 - **Intravenous Administration:** Administer **SR 49059** or vehicle via a previously implanted intravenous catheter.
- **AVP Challenge:** At a predetermined time point after **SR 49059** administration (e.g., 1, 2, 4, 8 hours), administer a submaximal pressor dose of AVP (e.g., 0.1 µg/kg, i.v.).
- **Blood Pressure Monitoring:** Continuously monitor blood pressure and heart rate for at least 30 minutes following the AVP challenge. Record the peak increase in blood pressure.
- **Data Analysis:** Calculate the percentage inhibition of the AVP-induced pressor response at each time point for the **SR 49059**-treated group compared to the vehicle-treated group.



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Caption: Experimental workflow for assessing the inhibition of AVP-induced hypertension by **SR 49059**.

Protocol 2: Inhibition of Vasopressin-Induced Uterine Contractions in Non-Pregnant Women

Objective: To assess the efficacy of orally administered **SR 49059** in inhibiting vasopressin-induced uterine activity in healthy, non-pregnant women.

Materials:

- Healthy female volunteers (non-pregnant, with regular menstrual cycles)
- **SR 49059** (e.g., 25, 75, 200, or 300 mg tablets)
- Placebo tablets
- Lysine vasopressin (LVP) or Arginine vasopressin (AVP) for intravenous injection
- Intrauterine pressure recording system (e.g., a fluid-filled catheter connected to a pressure transducer)
- Intravenous infusion equipment

Procedure:

- **Participant Screening and Consent:** Recruit healthy female volunteers and obtain informed consent. Ensure participants are in the early follicular phase (days 1-3) of their menstrual cycle.
- **Baseline Uterine Activity:** Insert the intrauterine pressure catheter and record baseline spontaneous uterine activity.
- **Pre-treatment Vasopressin Challenge:** Administer an intravenous bolus of vasopressin (e.g., 10 pmol/kg) and record the induced uterine contractions for a defined period (e.g., 10 minutes).
- **Drug Administration:** In a double-blind, placebo-controlled, crossover design, administer a single oral dose of **SR 49059** or placebo.
- **Post-treatment Vasopressin Challenges:** At set time intervals after drug administration (e.g., 1, 2, and 3 hours), repeat the intravenous vasopressin challenge.
- **Uterine Pressure Recording:** Continuously record intrauterine pressure throughout the experiment.
- **Data Analysis:** Quantify the uterine activity by calculating the area under the curve (AUC) of the pressure recording for a set period following each vasopressin injection. Compare the

AUC values after **SR 49059** administration to those after placebo administration to determine the percentage of inhibition.

Safety and Tolerability

In clinical trials with healthy volunteers, **SR 49059** has been shown to have good safety and tolerability at oral doses up to 600 mg daily for 7 days.[9] No significant effects on blood pressure, heart rate, ECG, or diuresis were observed.[9]

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions. All animal and human studies must be conducted in accordance with relevant ethical guidelines and regulations.

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